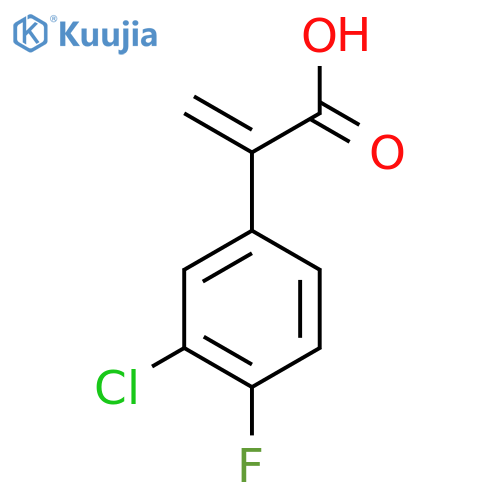Cas no 1225833-84-0 (2-(3-Chloro-4-fluorophenyl)prop-2-enoic acid)

1225833-84-0 structure
商品名:2-(3-Chloro-4-fluorophenyl)prop-2-enoic acid
CAS番号:1225833-84-0
MF:C9H6ClFO2
メガワット:200.594145298004
CID:5282422
2-(3-Chloro-4-fluorophenyl)prop-2-enoic acid 化学的及び物理的性質
名前と識別子
-
- 2-(3-CHLORO-4-FLUOROPHENYL)PROP-2-ENOIC ACID
- 2-(3-CHLORO-4-FLUOROPHENYL)PROP-2-ENOICACID
- Benzeneacetic acid, 3-chloro-4-fluoro-α-methylene-
- 2-(3-Chloro-4-fluorophenyl)prop-2-enoic acid
-
- インチ: 1S/C9H6ClFO2/c1-5(9(12)13)6-2-3-8(11)7(10)4-6/h2-4H,1H2,(H,12,13)
- InChIKey: NSWRGCUQPVDLFF-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C=CC(C(=C)C(=O)O)=C1)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 230
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 37.3
2-(3-Chloro-4-fluorophenyl)prop-2-enoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-673465-0.05g |
2-(3-chloro-4-fluorophenyl)prop-2-enoic acid |
1225833-84-0 | 95.0% | 0.05g |
$563.0 | 2025-03-13 | |
| Enamine | EN300-673465-1.0g |
2-(3-chloro-4-fluorophenyl)prop-2-enoic acid |
1225833-84-0 | 95.0% | 1.0g |
$671.0 | 2025-03-13 | |
| Enamine | EN300-673465-5.0g |
2-(3-chloro-4-fluorophenyl)prop-2-enoic acid |
1225833-84-0 | 95.0% | 5.0g |
$1945.0 | 2025-03-13 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01085725-1g |
2-(3-Chloro-4-fluorophenyl)prop-2-enoic acid |
1225833-84-0 | 95% | 1g |
¥3220.0 | 2023-04-04 | |
| Enamine | EN300-673465-0.25g |
2-(3-chloro-4-fluorophenyl)prop-2-enoic acid |
1225833-84-0 | 95.0% | 0.25g |
$617.0 | 2025-03-13 | |
| Enamine | EN300-673465-2.5g |
2-(3-chloro-4-fluorophenyl)prop-2-enoic acid |
1225833-84-0 | 95.0% | 2.5g |
$1315.0 | 2025-03-13 | |
| Enamine | EN300-673465-10.0g |
2-(3-chloro-4-fluorophenyl)prop-2-enoic acid |
1225833-84-0 | 95.0% | 10.0g |
$2884.0 | 2025-03-13 | |
| Enamine | EN300-673465-0.5g |
2-(3-chloro-4-fluorophenyl)prop-2-enoic acid |
1225833-84-0 | 95.0% | 0.5g |
$645.0 | 2025-03-13 | |
| Enamine | EN300-673465-0.1g |
2-(3-chloro-4-fluorophenyl)prop-2-enoic acid |
1225833-84-0 | 95.0% | 0.1g |
$591.0 | 2025-03-13 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01085725-5g |
2-(3-Chloro-4-fluorophenyl)prop-2-enoic acid |
1225833-84-0 | 95% | 5g |
¥9352.0 | 2023-04-04 |
2-(3-Chloro-4-fluorophenyl)prop-2-enoic acid 関連文献
-
Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
-
Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423
-
Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901
-
Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395
1225833-84-0 (2-(3-Chloro-4-fluorophenyl)prop-2-enoic acid) 関連製品
- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)
- 947320-08-3(Methyl 4-isopropylpicolinate)
- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)
- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)
- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)
- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)
- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)
- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)
- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)
- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
